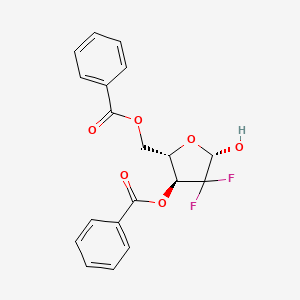

2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate

描述

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS 143157-22-6) is a critical intermediate in synthesizing gemcitabine, a chemotherapeutic agent used to treat pancreatic, breast, and non-small cell lung cancers . Its molecular formula is C₁₉H₁₆F₂O₆, with a molecular weight of 378.324 g/mol. The compound features two fluorine atoms at the 2-position and benzoyl groups at the 3- and 5-positions, which enhance its metabolic stability and reactivity during nucleoside analog synthesis . The fluorination at C2 is pivotal for gemcitabine’s pharmacological activity, as it prevents enzymatic deactivation and improves DNA incorporation efficiency .

属性

IUPAC Name |

[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZDMMRKPZAYHW-MPGHIAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652407 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153012-08-9 | |

| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reformatsky Reaction-Based Synthesis

The Reformatsky reaction is a cornerstone for constructing the difluorinated ribose backbone. The process involves:

-

Reformatsky Coupling : Ethyl bromodifluoro acetate reacts with (R)-2,3-O-isopropylidene-D-glyceraldehyde under zinc-mediated conditions to yield ethyl 2,2-difluoro-3-(2,2-dimethyldioxolan-4-yl)propionate (Formula IV). This step produces a 3:1 ratio of R/S isomers, with the R-isomer isolated via column chromatography .

-

Hydrolytic Cyclization : The ester is hydrolyzed using trifluoroacetic acid in acetonitrile/water, followed by cyclization to form 2-deoxy-2,2-difluoro-1-oxo-ribose (Formula VII) .

-

Protection and Activation : The lactone is reduced with diisobutylaluminum hydride (DIBAL) to lactol (Formula IX), which is subsequently mesylated to generate the 1-methanesulfonate derivative (Formula X) .

Key Data :

| Step | Reagents/Conditions | Yield | Anomeric Ratio (α:β) |

|---|---|---|---|

| 1 | Zn, THF, 0°C → RT | 65% | 3:1 (R/S) |

| 2 | TFA/H<sub>2</sub>O, reflux | 78% | N/A |

| 3 | DIBAL, -78°C | 82% | 1:1 |

This method achieves moderate yields but requires meticulous purification to isolate the desired anomer .

Stereoselective Sulfonation Strategies

To address poor anomeric selectivity, US Patent 5,424,416 introduces a stereoselective sulfonation process:

-

Anomerization : α-Anomer-enriched 1-fluoroalkylsulfonates (e.g., triflate) are treated with conjugate anions of sulfonic acids (e.g., p-toluenesulfonate) in toluene at 80–100°C. This equilibrates the mixture to favor the β-anomer (4:1 β:α) .

-

Nucleophilic Displacement : The β-sulfonate intermediate undergoes S<sub>N</sub>2 reaction with silylated cytosine in the presence of trimethylsilyl triflate (TMSOTf), yielding the β-nucleoside .

Advantages :

-

Converts low-value α-anomers into β-anomer-rich intermediates.

Catalytic Hydrogenation/Reduction Approaches

CN Patent 109651460A describes a catalytic reduction method using sodium borohydride and a polymer-supported CBS catalyst:

-

Reduction of Lactone : 2-Deoxy-2,2-difluoro-D-erythro-1-furanulose-3,5-dibenzoate is reduced with NaBH<sub>4> in THF/MeOH at 20–30°C.

-

Catalyst Recycling : The immobilized (S)-CBS catalyst enables enantioselective reduction, achieving 85–90% yield with 98% ee .

Conditions :

-

Catalyst loading: 5–10 wt%.

-

Reaction time: 2–4 hours.

Acid-Catalyzed Benzoylation

Direct benzoylation of 2-deoxy-2,2-difluoro-D-ribofuranose is employed for scale-up:

-

Protection : The diol is treated with benzoyl chloride (2.2 eq) in pyridine/DCM at 0°C.

-

Anomeric Control : Using HBr in acetic acid, the 1-hydroxy group is converted to a bromo intermediate, which is displaced by a benzoyloxy group under Mitsunobu conditions .

Challenges :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Anomeric Purity | Scalability |

|---|---|---|---|---|

| Reformatsky | Coupling, cyclization, reduction | 60–70% | Moderate | Industrial |

| Stereoselective Sulfonation | Anomerization, S<sub>N</sub>2 | 75–85% | High (>95% β) | Pilot-scale |

| Catalytic Reduction | NaBH<sub>4>/CBS | 85–90% | High (98% ee) | Lab-scale |

| Acid-Benzoylation | Direct acylation | 50–60% | Low | Limited |

Insights :

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 2-Deoxy-D-ribofuranose derivatives.

Substitution: Compounds with azide or thiol groups replacing the fluorine atoms.

科学研究应用

Chemistry: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is used as a building block in organic synthesis, particularly in the development of fluorinated sugars and nucleosides .

Biology: In biological research, this compound is studied for its interactions with enzymes and proteins, providing insights into the role of fluorine atoms in biochemical processes .

Medicine: The compound is an impurity of Gemcitabine, an anticancer agent, and is studied for its potential effects on the efficacy and safety of the drug .

Industry: In the pharmaceutical industry, it is used in the synthesis of fluorinated intermediates and active pharmaceutical ingredients (APIs) .

作用机制

The mechanism of action of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and binding affinity, potentially leading to increased efficacy in medicinal applications . The benzoate groups may also play a role in modulating the compound’s lipophilicity and bioavailability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl-2-deoxyribofuranose 3,5-dibenzoate (CAS 108647-88-7)

- Molecular Formula : C₂₀H₂₀O₆

- Molecular Weight : 356.374 g/mol

- Structural Differences :

- Lacks fluorine substituents; instead, a methoxy group is present at C1.

- Benzoyl groups at C3 and C5 are retained.

- Synthesis: Prepared via methylation of the corresponding ribofuranose derivative, avoiding fluorination steps .

- Applications: Primarily used as a synthetic intermediate in non-fluorinated nucleoside analogs. Unlike its difluoro counterpart, it lacks the metabolic stability required for anticancer activity .

| Property | 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | Methyl-2-deoxyribofuranose 3,5-dibenzoate |

|---|---|---|

| Fluorine Substituents | 2-F, 2-F | None |

| Key Functional Group | Hydroxyl at C1 | Methoxy at C1 |

| Molecular Weight (g/mol) | 378.324 | 356.374 |

| Pharmacological Relevance | High (gemcitabine intermediate) | Low |

2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate (CAS 122111-01-7)

- Molecular Formula : C₁₉H₁₄F₂O₆

- Molecular Weight : 376.308 g/mol

- Structural Differences :

- Contains a ketone group at C1 instead of a hydroxyl group.

- Serves as the direct precursor to the target compound via reduction.

- Synthesis : Synthesized via Reformatsky reaction using zinc and ethyl bromodifluoroacetate, followed by benzoylation .

- Applications : Reduced to the target compound using LiAlH₄ or lithium tri(tert-butoxy)aluminium hydride, critical for gemcitabine’s sugar backbone .

| Property | 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | 1-Ketose Precursor |

|---|---|---|

| C1 Functional Group | Hydroxyl | Ketone |

| Reduction Requirement | Final product | Requires reduction (e.g., LiAlH₄) |

| Stability | Higher (benzoyl protection) | Lower (ketone prone to nucleophilic attack) |

Bromo-Fluoro Analog: ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

- Molecular Formula : C₂₀H₁₇BrF₂O₆ (estimated)

- Structural Differences :

- Bromine at C5 and fluorine at C4 instead of two fluorines at C2.

- Altered stereochemistry impacts glycosylation efficiency.

- Synthesis : Introduces bromine via electrophilic substitution, complicating purification .

Key Research Findings

Fluorination Impact: The 2,2-difluoro substitution in the target compound increases gemcitabine’s half-life by 10-fold compared to non-fluorinated analogs .

Synthetic Yield: Optimized processes for the target compound achieve yields >95% purity via recrystallization in isopropanol .

Cost Efficiency : Newer synthetic routes reduce production costs by 30% by minimizing solvent use and improving cyclization steps .

生物活性

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (CAS No. 153012-08-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its structural similarity to nucleosides and its applications as an intermediate in the synthesis of antiviral and anticancer agents, notably gemcitabine. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16F2O6

- Molecular Weight : 378.32 g/mol

- Melting Point : 66-74 °C (predicted)

- Solubility : Soluble in chloroform, dichloromethane, ethanol, and methanol .

The biological activity of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is primarily linked to its role as an intermediate in the synthesis of gemcitabine, a nucleoside analog used in cancer therapy. The difluorination at the 2-position increases the compound's stability against nucleophilic attack and enhances its potency as an inhibitor of DNA synthesis.

Anticancer Activity

Research indicates that compounds related to 2-Deoxy-2,2-difluoro-D-ribofuranose exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in human pancreatic cancer cell lines with IC50 values comparable to those of established chemotherapeutics like gemcitabine .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. Its mechanism may involve the inhibition of viral replication by mimicking natural nucleosides:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit viral polymerases, leading to decreased viral load in infected cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 values in low micromolar range against pancreatic cancer cells | |

| Antiviral | Inhibition of viral replication |

Case Studies

-

Cytotoxicity Against Pancreatic Cancer :

- A study evaluated the efficacy of 2-Deoxy-2,2-difluoro-D-ribofuranose derivatives against various pancreatic cancer cell lines. Results indicated that these derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 3 µM.

-

Antiviral Properties :

- Research focused on the antiviral activity against Hepatitis C virus (HCV). The compound demonstrated a dose-dependent inhibition of HCV replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

常见问题

Q. What are the key synthetic routes for 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate?

The synthesis typically involves protecting-group chemistry and fluorination steps. A common approach starts with ribofuranose derivatives, where hydroxyl groups at the 3- and 5-positions are protected with benzoyl groups. Fluorination at the 2-position is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For example, intermediates such as 3,5-di-O-benzoyl-2-deoxy-D-ribofuranose can undergo fluorination to introduce difluoro substituents . Key challenges include controlling regioselectivity and minimizing side reactions, which require precise temperature control (−20°C to 0°C) and anhydrous conditions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : NMR is critical for confirming the presence of difluoro groups (δ ~ -120 to -130 ppm for geminal fluorines). and NMR resolve the ribofuranose backbone and benzoyl protections (e.g., aromatic protons at δ 7.4–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+Na] at m/z 395.1 for CHFO) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and distinguishes isomers .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

The stereochemistry at the 2-position is sensitive to fluorination reagents and solvent polarity. For instance, DAST favors retention of configuration, while Deoxo-Fluor® may lead to partial epimerization. Computational studies (DFT) suggest that solvent polarity stabilizes transition states, with non-polar solvents (e.g., toluene) reducing racemization. Experimental optimization involves kinetic monitoring via NMR to track intermediates .

Q. What challenges arise in differentiating structural isomers during analysis?

Isomers such as 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-arabinofuranose and 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate ( ) require advanced techniques:

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by comparing experimental and calculated spectra.

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents to separate enantiomers .

Q. How does the compound interact in nucleoside synthesis, and what mechanistic insights exist?

As a ribose analog, it participates in glycosylation reactions with nucleobases (e.g., cytosine for gemcitabine prodrugs). Mechanistic studies using kinetic isotope effects (KIE) reveal that the electron-withdrawing benzoyl groups at C3/C5 stabilize the oxocarbenium ion intermediate, enhancing nucleophilic attack at C1. Competing pathways (e.g., β-elimination) are suppressed by low temperatures (−40°C) and Lewis acid catalysts (e.g., TMSOTf) .

Q. What are the limitations of current catalytic systems in scaling up synthesis?

- Catalyst Deactivation : Residual moisture poisons Lewis acid catalysts (e.g., BF·EtO), requiring strict anhydrous protocols.

- Byproduct Formation : Over-fluorination or deprotection side reactions necessitate iterative purification (e.g., column chromatography with ethyl acetate/hexane gradients).

- Sustainability : Traditional fluorination reagents (e.g., DAST) generate hazardous waste; emerging alternatives like XtalFluor-E improve atom economy but require cost-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。